molecular formula C15H25NO B1385320 N-[2-(4-Isopropylphenoxy)ethyl]-2-methyl-2-propanamine CAS No. 1040689-60-8

N-[2-(4-Isopropylphenoxy)ethyl]-2-methyl-2-propanamine

Cat. No.: B1385320
CAS No.: 1040689-60-8
M. Wt: 235.36 g/mol
InChI Key: XDYCIDAKCNMUSO-UHFFFAOYSA-N
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Description

“N-[2-(4-Isopropylphenoxy)ethyl]-2-methyl-2-propanamine” is a chemical compound with the molecular formula C15H25NO . It has a molecular weight of 235.37 .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the sources I found.

Scientific Research Applications

Analytical Methods and Detection

  • The compound N-methyl-1-phenyl-2-propanamine, a structurally similar compound to N-[2-(4-Isopropylphenoxy)ethyl]-2-methyl-2-propanamine, has been studied for its trace detection in urine samples using molecular-imprinted polymer-based sorbents. This method improves the sensitivity and selectivity of analyses, particularly useful in forensic and clinical toxicology (Bykov et al., 2017).

Synthesis and Structural Analysis

  • Research has been conducted on the synthesis of compounds structurally related to this compound, such as N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide. This compound was synthesized and analyzed for its anticancer properties through molecular docking studies, highlighting the potential therapeutic applications of similar compounds (Sharma et al., 2018).

Pharmacological and Biological Studies

  • Several studies have been conducted on compounds with a similar structural framework to this compound, investigating their potential as psychotherapeutic agents, receptor antagonists, and their binding affinity at various receptors. For instance, the study of N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine indicated potential antidepressant effects with reduced side effects (Bailey et al., 1985).

Properties

IUPAC Name

2-methyl-N-[2-(4-propan-2-ylphenoxy)ethyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO/c1-12(2)13-6-8-14(9-7-13)17-11-10-16-15(3,4)5/h6-9,12,16H,10-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDYCIDAKCNMUSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCCNC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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